5-CHLORO-2-FLUORO-3-METHOXYPHENYLBORONIC ACID

描述

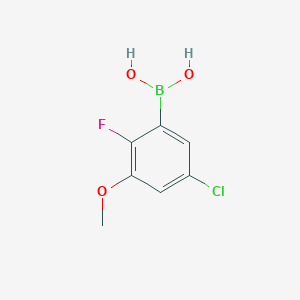

5-Chloro-2-fluoro-3-methoxyphenylboronic acid is a boronic acid derivative featuring a benzene ring substituted with chlorine (Cl) at position 5, fluorine (F) at position 2, and a methoxy (-OCH₃) group at position 2. This compound is of interest in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids serve as key intermediates for constructing biaryl frameworks.

属性

IUPAC Name |

(5-chloro-2-fluoro-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBYANORDVFFMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)OC)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-fluoro-3-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-chloro-2-fluoro-3-methoxyphenyl halide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions: 5-Chloro-2-fluoro-3-methoxyphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form phenols.

Substitution: The chlorine or fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenols: Formed from oxidation reactions.

Substituted Phenylboronic Acids: Formed from substitution reactions.

科学研究应用

A. Drug Development

5-Chloro-2-fluoro-3-methoxyphenylboronic acid is utilized as an intermediate in the synthesis of various pharmaceutical compounds. It plays a critical role in the development of drugs that target specific biological pathways. For instance, it is involved in synthesizing aminopicolinate compounds, which are precursors for several therapeutic agents .

B. Anticancer Agents

Research indicates that boronic acids can inhibit proteasome activity, making them promising candidates for anticancer drug development. The unique electronic properties of this compound enhance its potential as a selective inhibitor in cancer therapies .

A. Herbicide Development

The compound is also significant in developing herbicides. It serves as an intermediate for synthesizing 6-(poly-substituted aryl)-4-aminopicolinate compounds, which exhibit herbicidal properties. These compounds are designed to target specific weeds while minimizing damage to crops .

A. Polymer Chemistry

In material science, this compound can be used to create functionalized polymers. Its ability to form stable bonds with various substrates allows it to be incorporated into polymer matrices, enhancing material properties such as strength and chemical resistance.

A. Sensor Development

The compound's boronic acid functionality is exploited in developing chemical sensors for detecting sugars and other biomolecules. Its ability to form reversible covalent bonds with diols makes it suitable for creating selective sensors that can be used in medical diagnostics and environmental monitoring.

Case Studies and Research Findings

作用机制

The mechanism of action of 5-chloro-2-fluoro-3-methoxyphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or styrene product. The molecular targets and pathways involved depend on the specific reaction and conditions used.

相似化合物的比较

Positional Isomers

- 2-Fluoro-3-methoxyphenylboronic acid (CAS 2401-24-3): Differs in the absence of a chlorine substituent and the placement of fluorine at position 2 and methoxy at position 3.

- The inverted substituent positions alter electronic distribution, likely affecting conjugation and stability in cross-coupling reactions .

Substituent Variants

- 5-Fluoro-2-(methylthio)phenylboronic acid (CAS 1218790-65-8) :

Replaces the methoxy group with a methylthio (-SCH₃) substituent at position 2. The sulfur atom introduces greater polarizability and steric bulk, which may slow reaction kinetics in metal-catalyzed couplings . - 4-Fluoro-2-methoxyphenylboronic acid (CAS 22814-92-2): Shifts the fluorine substituent to position 4.

Halogen-Substituted Derivatives

- The amino (-NH₂) group provides distinct electronic properties, underscoring the unique reactivity of boronic acids in synthetic pathways .

Data Table: Key Structural and Functional Attributes

| Compound Name | Substituents (Positions) | CAS Number | Key Features |

|---|---|---|---|

| 5-Chloro-2-fluoro-3-methoxyphenylboronic acid | Cl (5), F (2), -OCH₃ (3) | Not provided | High electron-withdrawing effects; versatile cross-coupling candidate |

| 2-Fluoro-3-methoxyphenylboronic acid | F (2), -OCH₃ (3) | 2401-24-3 | Moderate acidity; reduced steric hindrance |

| 5-Fluoro-2-methoxyphenylboronic acid | F (5), -OCH₃ (2) | Not provided | Inverted substituent positions; altered electronic conjugation |

| 5-Fluoro-2-(methylthio)phenylboronic acid | F (5), -SCH₃ (2) | 1218790-65-8 | Enhanced steric bulk; sulfur-mediated polar effects |

| 4-Fluoro-2-methoxyphenylboronic acid | F (4), -OCH₃ (2) | 22814-92-2 | Modified steric environment; position-dependent reactivity |

生物活性

5-Chloro-2-fluoro-3-methoxyphenylboronic acid (CAS Number: 2377610-22-3) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a chloro and fluoro substituent on the aromatic ring, which may influence its reactivity and interactions with biological targets.

- Molecular Formula : C7H7BClFO3

- Molecular Weight : 204.39 g/mol

- IUPAC Name : (5-chloro-2-fluoro-3-methoxyphenyl)boronic acid

- Purity : ≥95%

Boronic acids are known to interact with diols and other nucleophiles, which can lead to various biological activities. The specific mechanism of action for this compound is not fully elucidated, but it is hypothesized to involve:

- Inhibition of enzymes that utilize diols as substrates.

- Modulation of signaling pathways through interaction with specific receptors or proteins.

Anticancer Properties

Recent studies have indicated that boronic acids, including this compound, may exhibit anticancer properties by acting as inhibitors of certain cancer-related enzymes. For instance, they can inhibit the activity of 17β-hydroxysteroid dehydrogenase type 1, which is involved in the metabolism of steroid hormones linked to cancer progression .

Inhibitory Effects on Enzymes

This compound has been utilized in the preparation of inhibitors targeting various enzymes. A notable application is its role in synthesizing compounds that inhibit 17β-hydroxysteroid dehydrogenase, an enzyme implicated in hormone-dependent cancers .

Study 1: Synthesis and Biological Evaluation

A study aimed at evaluating the biological activity of boronic acids included this compound as a key compound. The researchers synthesized this compound and assessed its inhibitory effects on target enzymes related to cancer metabolism. The results showed significant inhibition rates, suggesting potential therapeutic applications .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of various phenylboronic acids, including the target compound. The study demonstrated that modifications to the boron atom and substituents on the aromatic ring significantly affected biological activity. The presence of both chlorine and fluorine atoms was found to enhance enzyme binding affinity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C7H7BClFO3 |

| Molecular Weight | 204.39 g/mol |

| CAS Number | 2377610-22-3 |

| Boiling Point | Not available |

| Purity | ≥95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。